2-[(1-ADAMANTYLCARBONYL)AMINO]-2-METHYLPROPYL N-[4-(TERT-BUTYL)PHENYL]CARBAMATE
Overview
Description
2-[(1-Adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate is a complex organic compound characterized by its unique adamantane structure Adamantane, a diamondoid hydrocarbon, is known for its stability and rigidity, making it a valuable scaffold in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ADAMANTYLCARBONYL)AMINO]-2-METHYLPROPYL N-[4-(TERT-BUTYL)PHENYL]CARBAMATE typically involves multiple steps, starting with the preparation of adamantyl derivatives. One common method involves the reaction of 1-adamantylamine with isocyanates to form the carbamate linkage. The tert-butylphenyl group can be introduced through Friedel-Crafts alkylation or other suitable aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the tert-butylphenyl group, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-[(1-Adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a drug candidate due to its stability and bioactivity.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(1-ADAMANTYLCARBONYL)AMINO]-2-METHYLPROPYL N-[4-(TERT-BUTYL)PHENYL]CARBAMATE involves its interaction with specific molecular targets. The adamantane structure allows for strong binding to hydrophobic pockets in proteins, potentially inhibiting their function. The carbamate linkage can also interact with enzymes, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Shares the adamantane structure but lacks the carbamate and tert-butylphenyl groups.
tert-Butylphenylcarbamate: Contains the carbamate and tert-butylphenyl groups but lacks the adamantane structure.
Uniqueness
2-[(1-Adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate is unique due to its combination of the adamantane scaffold, carbamate linkage, and tert-butylphenyl group. This unique structure imparts distinct chemical properties, such as enhanced stability, rigidity, and potential bioactivity, making it valuable for various applications .
Properties
IUPAC Name |
[2-(adamantane-1-carbonylamino)-2-methylpropyl] N-(4-tert-butylphenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O3/c1-24(2,3)20-6-8-21(9-7-20)27-23(30)31-16-25(4,5)28-22(29)26-13-17-10-18(14-26)12-19(11-17)15-26/h6-9,17-19H,10-16H2,1-5H3,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPASLDCUZMQKAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)OCC(C)(C)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.